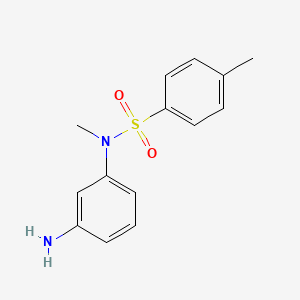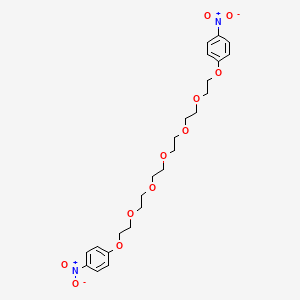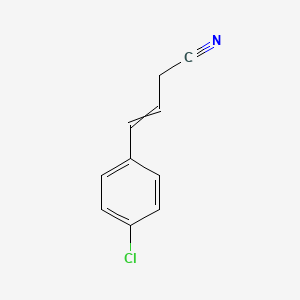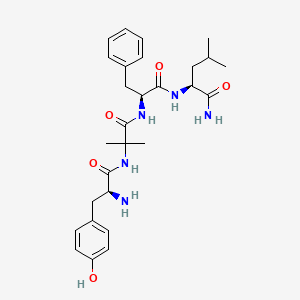![molecular formula C14H30O2S B14419280 2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol CAS No. 87063-99-8](/img/structure/B14419280.png)
2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol is an organic compound with the molecular formula C14H30OS. It is a colorless liquid that is primarily used in various chemical synthesis processes. The compound is characterized by the presence of a decylsulfanyl group attached to an ethoxyethanol backbone, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol typically involves the reaction of decanethiol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Decanethiol with Ethylene Oxide:
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original thiol compound. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The hydroxyl group in this compound can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Ethers, esters
Aplicaciones Científicas De Investigación
2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules
Biology: In biological research, this compound is used as a reagent in the modification of biomolecules. It can be used to introduce thiol groups into proteins and peptides, facilitating the study of protein-protein interactions and enzyme mechanisms.
Medicine: The compound has potential applications in drug development, particularly in the design of thiol-containing drugs. Its ability to undergo various chemical reactions makes it a versatile intermediate in pharmaceutical synthesis.
Industry: In industrial applications, this compound is used as a surfactant and emulsifier. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Mecanismo De Acción
The mechanism of action of 2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol is primarily based on its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The decylsulfanyl group can interact with various molecular targets, including proteins and enzymes, through thiol-disulfide exchange reactions. This interaction can modulate the activity of target proteins and influence cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: This compound has a similar ethoxyethanol backbone but lacks the decylsulfanyl group. It is commonly used as a solvent in various industrial applications.
2-(2-(2-Bromoethoxy)ethoxy)ethanol: This compound contains a bromoethoxy group instead of the decylsulfanyl group. It is used as an intermediate in organic synthesis.
Uniqueness
The presence of the decylsulfanyl group in 2-[2-(Decylsulfanyl)ethoxy]ethan-1-ol imparts unique chemical properties, such as increased hydrophobicity and the ability to form stable thiol-disulfide bonds. These properties make it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
87063-99-8 |
|---|---|
Fórmula molecular |
C14H30O2S |
Peso molecular |
262.45 g/mol |
Nombre IUPAC |
2-(2-decylsulfanylethoxy)ethanol |
InChI |
InChI=1S/C14H30O2S/c1-2-3-4-5-6-7-8-9-13-17-14-12-16-11-10-15/h15H,2-14H2,1H3 |
Clave InChI |
XCPDVACWIPRCAA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


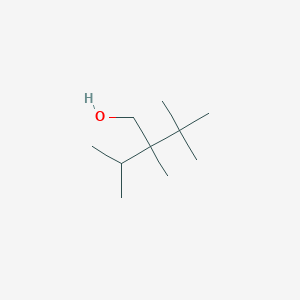
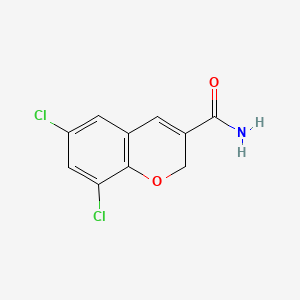
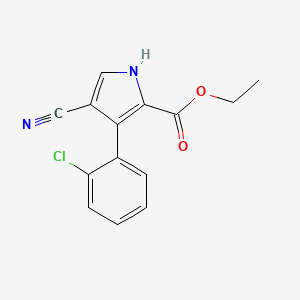
![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B14419214.png)
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)
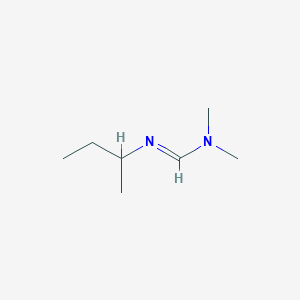
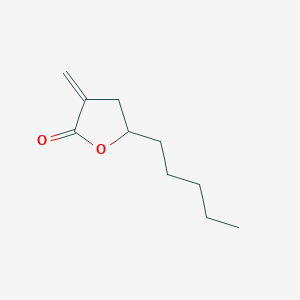
![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)
![Bis[4-(propan-2-yl)phenyl] perylene-3,9-dicarboxylate](/img/structure/B14419246.png)
